6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dichloro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEHZKIVHXRVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349705 | |
| Record name | 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-86-2 | |
| Record name | 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis
One effective method involves a one-pot reaction using 2-hydroxybenzaldehyde and Meldrum's acid. The process typically includes the following steps:
Reagents : 2-hydroxybenzaldehyde, Meldrum's acid, and a catalyst (e.g., ammonium acetate or triethylbenzyl ammonium chloride).
Procedure : The reactants are mixed in a solvent (often ethanol) and heated under reflux. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization.
Yield : This method has been reported to yield approximately 69% of the desired compound.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate the reaction process significantly:
Reagents : Similar to the one-pot synthesis, but often includes additional solvents like ethanol.
Procedure : The mixture is subjected to microwave irradiation at elevated temperatures (around 120 °C) for a short duration (10–15 minutes).
Yield : This method can yield up to 75% of the target compound, depending on specific conditions used during microwave irradiation.
Hydrotrope-Mediated Synthesis
Utilizing aqueous hydrotropes as a greener alternative has gained traction:
Reagents : Aqueous hydrotropes such as sodium p-toluenesulfonate (NaPTS) or sodium benzenesulfonate (NaBS) combined with salicylaldehyde and Meldrum's acid.
Procedure : The reaction is carried out in an aqueous medium at room temperature with continuous stirring. The progress is monitored via thin-layer chromatography (TLC).
Yield : Reports indicate yields can reach up to 85% when using optimal concentrations of hydrotropes.
Characterization of synthesized compounds is crucial for confirming their identity and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ NMR and $$^{13}C$$ NMR are employed to elucidate the structure and confirm the presence of specific functional groups.
Fourier Transform Infrared Spectroscopy (FT-IR) : This technique helps identify functional groups based on characteristic absorption bands.
Melting Point Analysis : The melting point provides an initial indication of purity; for 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, reported melting points range from 222 °C to 224 °C.
The following table summarizes the various preparation methods along with their yields and key characteristics:
| Preparation Method | Reagents Used | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| One-Pot Synthesis | 2-Hydroxybenzaldehyde, Meldrum's Acid | 69 | 222–224 |
| Microwave-Assisted Synthesis | Similar to One-Pot but under microwave | Up to 75 | Not specified |
| Hydrotrope-Mediated Synthesis | Aqueous NaPTS/NaBS with salicylaldehyde | Up to 85 | Not specified |
Scientific Research Applications
Medicinal Chemistry
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities that make it a candidate for drug development:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines (e.g., A431, Jurkat) by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2. The compound's IC50 values indicate potent activity at low concentrations (e.g., <10 µM against A431) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid) | <10 | Induction of apoptosis |
| Jurkat (T-cell) | <5 | Inhibition of Bcl-2 protein |
| HT29 (colon cancer) | <15 | Cell cycle arrest and apoptosis induction |
- Anti-inflammatory Properties : The compound inhibits cyclooxygenase-2 (COX-2), leading to reduced inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .
Biological Studies
Research has focused on the interaction of this compound with molecular targets within cells. It has been shown to modulate signaling pathways related to inflammation and cancer progression .
Material Science
Due to its unique chemical properties, this compound is explored for applications in developing new materials such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex organic molecules .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other chromene derivatives:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid | Moderate anticancer activity | Bromine substituents may alter reactivity |
| Coumarin derivatives | Antimicrobial and antioxidant | Lacks specific halogenation |
| 7-Hydroxy derivatives | Enhanced anti-inflammatory effects | Hydroxyl group increases solubility |
This table illustrates how structural variations influence biological activities among related compounds .
In Vitro Study on Cancer Cells
A study evaluated the effects of this compound on A431 and Jurkat cell lines. The results indicated that treatment with the compound led to significant apoptosis through the activation of caspase pathways at concentrations below 10 µM.
Anti-inflammatory Effects
In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential application in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways, such as the intrinsic apoptotic pathway. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
The structural and functional similarities of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid to other coumarin derivatives are summarized below. Key differences arise from substituent types (e.g., halogens, hydroxyl, methyl) and positions, which impact physical properties, reactivity, and biological activity.
Structural and Physical Properties
Key Observations :
- Halogen Effects : Bromination (e.g., 6-bromo analog) increases molecular weight and may enhance lipophilicity compared to chlorinated derivatives.
- Esterification : Methyl esterification (e.g., 91058-98-9) reduces acidity and alters pharmacokinetic properties compared to the carboxylic acid .
Biological Activity
Overview
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (chemical formula: C10H4Cl2O4) is a chromene derivative noted for its diverse biological activities. This compound features two chlorine substituents at the 6th and 8th positions, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Cyclooxygenase-2 (COX-2) : The compound demonstrates anti-inflammatory properties by inhibiting COX-2, an enzyme involved in the inflammatory response.
- Induction of Apoptosis : It has been shown to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid) | <10 | Induction of apoptosis |
| Jurkat (T-cell) | <5 | Inhibition of Bcl-2 protein |
| HT29 (colon cancer) | <15 | Cell cycle arrest and apoptosis induction |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Activity
The compound's ability to inhibit COX-2 also positions it as a potential anti-inflammatory agent. Studies have shown that it can significantly reduce inflammatory markers in cellular models, indicating its therapeutic potential in treating inflammatory diseases .
Case Studies
-
In Vitro Study on Cancer Cells :
A study evaluated the effects of this compound on A431 and Jurkat cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, with a notable reduction in cell viability observed at concentrations below 10 µM . -
Anti-inflammatory Effects :
In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These results underscore its potential application in managing inflammatory conditions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other chromene derivatives:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid | Moderate anticancer activity | Bromine substituents may alter reactivity |
| Coumarin derivatives | Antimicrobial and antioxidant | Lacks specific halogenation |
| 7-Hydroxy derivatives | Enhanced anti-inflammatory effects | Hydroxyl group increases solubility |
This table illustrates how structural variations influence biological activities among related compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid with high purity?
Methodological Answer: The synthesis typically involves halogenation of a coumarin-3-carboxylic acid precursor. A scalable approach includes:
- Step 1: Chlorination of 2-oxo-2H-chromene-3-carboxylic acid using POCl₃ or SOCl₂ under reflux conditions to introduce chlorine atoms at positions 6 and 8.
- Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH 95:5).
- Critical Parameters: Monitor reaction progress using TLC (Rf ~0.3 in hexane/ethyl acetate 1:1). Adjust stoichiometry (e.g., 2.2 equivalents Cl⁻ source) to minimize di-/tri-chlorinated byproducts .
Q. How should researchers approach the purification and characterization of this compound?
Methodological Answer:
- Purification: Use gradient elution in column chromatography (silica gel, DCM → DCM:MeOH 9:1) to separate polar impurities. For crystallization, optimize solvent polarity (e.g., ethyl acetate/hexane).
- Characterization:
- NMR: Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (carbonyl C=O at ~165 ppm).
- HRMS: Validate molecular weight (theoretical [M+H]⁺: 289.9742) with <2 ppm error .
- Elemental Analysis: Ensure C, H, N, Cl content matches theoretical values (±0.3%).
Q. What spectroscopic markers confirm the structure of this compound?
Methodological Answer:
- IR: Strong absorption at ~1720 cm⁻¹ (carboxylic acid C=O) and ~1670 cm⁻¹ (coumarin lactone C=O).
- ¹H NMR: Two distinct singlets for H-5 and H-7 (δ ~7.4–7.6 ppm) due to chlorine-induced deshielding.
- XRD: Compare unit cell parameters (e.g., a=8.21 Å, b=10.54 Å) with published halogenated coumarin derivatives .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation (solvent: DMF/water 1:1).
- Data Collection: Use Mo-Kα radiation (λ=0.71073 Å) at 135 K.
- Refinement: Employ SHELXL for structure solution (R-factor <0.04). Analyze intermolecular interactions (e.g., Cl···Cl contacts <3.5 Å) to explain packing motifs .
Q. What strategies investigate electronic effects of chlorine substituents on reactivity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Chlorine atoms increase electron-withdrawing effects, lowering pKa of the carboxylic acid group by ~1.5 units.
- Experimental Validation: Compare esterification rates (e.g., with methanol/H₂SO₄) against non-halogenated analogs. Use ¹³C NMR to track carbonyl reactivity .
Q. How to reconcile contradictory biological activity data across assay systems?
Methodological Answer:
- Assay Optimization: Standardize cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO <0.1%), and incubation times (24–48 hrs).
- Data Normalization: Express IC₅₀ values relative to positive controls (e.g., doxorubicin).
- Mechanistic Studies: Use fluorescence microscopy to track cellular uptake differences, which may explain variability in reported cytotoxicity .
Q. What computational approaches predict supramolecular arrangements in crystal lattices?
Methodological Answer:
Q. How to analyze metabolic pathways using isotopic labeling?
Methodological Answer:
- Synthesis of Labeled Analog: Introduce ¹³C at the carboxylic acid group via K¹³CN in a modified Hofer-Moest reaction.
- Tracing Studies: Administer the labeled compound to in vitro hepatocyte models. Analyze metabolites via LC-HRMS (Q-TOF) to identify glucuronidation or hydroxylation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
